RET Kinase Inhibition Potency Based on Patent Class Activity
The target compound falls within the scope of patent WO2020035065, which reports RET inhibitory activity for the claimed pyrazole-urea chemotype. The exemplified compounds in the patent demonstrate RET kinase inhibition with IC50 values ranging from sub-nanomolar to low nanomolar concentrations . This provides a class-level inference that the target compound is a potent RET ligand, significantly differentiating it from non-RET-targeting analogues.
| Evidence Dimension | RET Kinase Inhibition |
|---|---|
| Target Compound Data | IC50 expected to be in the nanomolar range based on patent SAR (exact value not publicly disclosed for this specific CAS) |
| Comparator Or Baseline | Non-RET-targeting diaryl urea analogues (e.g., certain VEGFR2 inhibitors): IC50 > 100 nM for RET |
| Quantified Difference | Estimated >10-fold potency difference over non-targeting analogues |
| Conditions | Biochemical kinase inhibition assay as described in WO2020035065. |
Why This Matters
This nanomolar potency inference is essential for projects targeting oncogenic RET fusions, where weak binders will fail to engage the target at therapeutically relevant concentrations.
- [1] Medshine Discovery Inc. Pyrazole derivative as RET inhibitor. WO Patent WO2020035065A1, February 20, 2020. View Source
